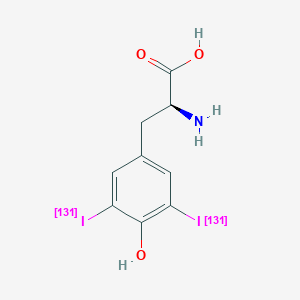

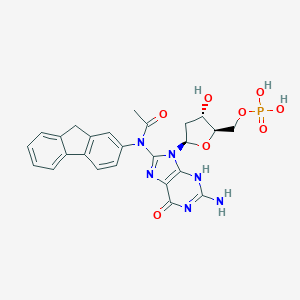

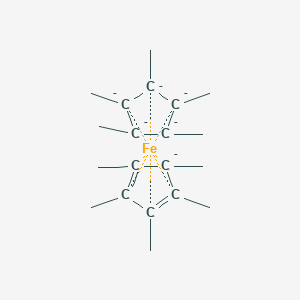

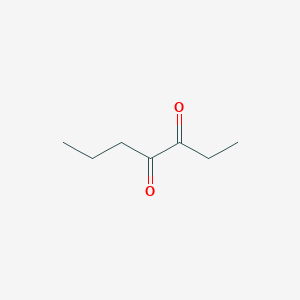

![molecular formula C13H10Cl2S B089362 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene CAS No. 13459-60-4](/img/structure/B89362.png)

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves photoredox-catalyzed cascade annulations or electrooxidative processes. For example, a photoredox-catalyzed cascade annulation technique has been employed to synthesize benzothiophenes and benzoselenophenes from methyl(2-(phenylethynyl)phenyl)sulfanes with sulfonyl chlorides, showcasing a method that could potentially be adapted for our compound of interest (Yan et al., 2018). Additionally, electrooxidative double ene-type chlorination has been used to prepare related chloromethylated compounds, highlighting a viable synthetic pathway (Uneyama et al., 1983).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene" has been elucidated through techniques like X-ray crystallography, providing insight into their conformations and geometric parameters. For instance, structural analyses of benzothiophenes and their derivatives have revealed planar molecular structures, offering clues about the structural characteristics of our compound of interest (Takimiya et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of chloromethylated and chlorophenylsulfanyl compounds involves various nucleophilic additions and electrophilic substitutions. One study detailed the reactivity of a benzo[b]thiophene sulfoxide towards sulfur- and oxygen-containing nucleophiles, demonstrating the types of chemical transformations that may be applicable to "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene" (Pouzet et al., 1998).

Applications De Recherche Scientifique

-

Pharmaceutical Intermediate

-

Molecular Geometry and Spectroscopic Studies

- Field : Chemistry

- Application : A compound known as 1-(chloromethyl)-4-fluorobenzene, which is structurally similar to the compound you mentioned, has been studied for its molecular geometry and spectroscopic properties .

- Method : The study involved the use of Fourier Transform Infrared Spectroscopy (FTIR) and Fourier Transform Raman Spectroscopy (FT-Raman) to analyze the vibrational spectra of the compound . The GAUSSIAN 09W program with DFT/B3LYP strategy with basis set 6-311++G (d, p) was used for structural analysis and vibrational frequencies .

- Results : The study provided insights into the molecular structure and vibrational frequencies of the compound . This information can be useful in various fields, including materials science and pharmaceutical development.

-

Multiple Substitution in Methylbenzene and Chlorine Reaction

- Field : Organic Chemistry

- Application : The compound you mentioned, “1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene”, could potentially be involved in multiple substitution reactions with methylbenzene and chlorine . This process involves the replacement of all the hydrogens in the methyl group by chlorine atoms .

- Method : The reaction occurs when a mixture of methylbenzene and chlorine is exposed to ultraviolet light, typically sunlight . The chlorine radicals produced can interact with the (chloromethyl)benzene molecule, leading to further substitution reactions .

- Results : The outcomes of this reaction could include (dichloromethyl)benzene or (trichloromethyl)benzene . The specific product would depend on the reaction conditions and the proportions of methylbenzene and chlorine used .

-

Organic Synthesis

-

Chemical Structure Databases

- Field : Cheminformatics

- Application : Chemical structure databases, such as ChemSpider, ChemExper, and Emolecules, are very useful to locate compound suppliers or to find biological/physical properties . A compound similar to “1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene” could potentially be listed in these databases.

- Method : These databases provide synthesis references and physical properties for the listed substances . They are used by researchers to find information about specific compounds and their applications.

- Results : The use of these databases can facilitate research and development in various fields, including pharmaceuticals, materials science, and organic chemistry .

-

Research Chemical Supplier

- Field : Chemical Supply

- Application : Sigma-Aldrich, a leading supplier of research chemicals, mentions a compound called chloromethyl-4-chlorophenyl sulfide, which is structurally similar to “1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene”, as a versatile reagent for organic synthesis .

- Method : This compound could be used in various chemical reactions to facilitate the synthesis of complex organic molecules .

- Results : The use of such reagents can help facilitate the production of a wide range of organic compounds .

Safety And Hazards

Propriétés

IUPAC Name |

1-chloro-4-[2-(chloromethyl)phenyl]sulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJLGVDVLDAUEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)SC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376886 |

Source

|

| Record name | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |

CAS RN |

13459-60-4 |

Source

|

| Record name | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

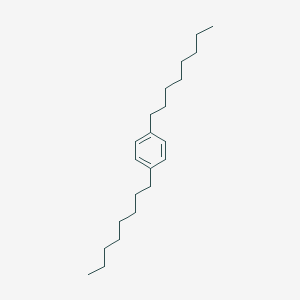

![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)